Antifungal agent 76
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 76 is a broad-spectrum antifungal compound known for its efficacy against a variety of fungal pathogens. It has a molecular formula of C17H20O2 and a molecular weight of 256.34 g/mol . This compound is particularly noted for its ability to disrupt fungal cell membranes, making it a valuable tool in the study and treatment of fungal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 76 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its antifungal properties. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . This solution can then be further diluted or modified depending on the desired application.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored at low temperatures, preferably under nitrogen, to maintain its stability over extended periods .
Chemical Reactions Analysis
Types of Reactions: Antifungal agent 76 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: Functional groups in this compound can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
Antifungal agent 76 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in the study of fungal cell membrane integrity and the effects of membrane disruption on fungal viability.
Medicine: Investigated for its potential use in treating fungal infections, particularly those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth on surfaces .
Mechanism of Action
The primary mechanism of action of antifungal agent 76 involves the disruption of fungal cell membrane integrity. This is achieved through binding to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and eventual cell death . The compound also interferes with the synthesis of ergosterol, further compromising the fungal cell membrane .
Comparison with Similar Compounds
Antifungal agent 76 can be compared with other antifungal agents such as:
Posaconazole: A triazole antifungal with a broader spectrum of activity but a more complex structure.
Fluconazole: Another triazole antifungal, but with a narrower spectrum of activity and higher resistance rates.
Amphotericin B: A polyene antifungal that also targets ergosterol but is associated with higher toxicity.
Uniqueness: this compound is unique in its ability to disrupt fungal cell membranes effectively while maintaining a relatively simple structure compared to other antifungal agents. Its broad-spectrum activity and potential for modification make it a valuable compound in antifungal research and development .
Properties
Molecular Formula |
C17H20O2 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
5-(4-pentylphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-16(18)12-17(19)11-15/h6-12,18-19H,2-5H2,1H3 |
InChI Key |
PASRRHHNIKADHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.